molecular formula C6H3N4NaO2 B13133734 Sodium[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate

Sodium[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate

Cat. No.: B13133734
M. Wt: 186.10 g/mol
InChI Key: CSIBXWXEMWIUPD-UHFFFAOYSA-M
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Description

Sodium[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine with suitable reagents to form the desired compound . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

Sodium[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include factors like temperature, solvent, and catalyst .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .

Comparison with Similar Compounds

Sodium[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C6H3N4NaO2

Molecular Weight

186.10 g/mol

IUPAC Name

sodium;[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate

InChI

InChI=1S/C6H4N4O2.Na/c11-6(12)5-9-8-4-3-7-1-2-10(4)5;/h1-3H,(H,11,12);/q;+1/p-1

InChI Key

CSIBXWXEMWIUPD-UHFFFAOYSA-M

Canonical SMILES

C1=CN2C(=NN=C2C(=O)[O-])C=N1.[Na+]

Origin of Product

United States

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